7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione
Descripción
Chemical Structure and Classification in Purine Derivatives
7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione (C$${15}$$H$${25}$$N$${5}$$O$${2}$$) is a synthetic purine derivative characterized by a bicyclic purine core modified with alkyl and amino substituents. The molecule features:
- A 3-methyl group at the N3 position of the purine ring.
- A 7-butyl chain at the N7 position.
- An 8-butylamino group (-NH-C$$4$$H$$9$$) at the C8 position.
- Two ketone groups at the C2 and C6 positions, classifying it as a xanthine derivative (3,7-dihydropurine-2,6-dione scaffold).
Structurally, it belongs to the N3-alkylated xanthines , a subclass known for modulating phosphodiesterase (PDE) activity and adenosine receptor interactions. The butyl and butylamino substituents enhance lipophilicity, potentially influencing bioavailability and target binding compared to simpler methylxanthines like theophylline.
Historical Context in Xanthine Chemistry
The compound emerges from a lineage of xanthine derivatives studied since Emil Fischer’s isolation of purine alkaloids in the 19th century. Early work focused on natural methylxanthines like caffeine and theophylline, but synthetic modifications began in the 1980s to improve therapeutic specificity.
Key milestones:
- 1988 : Takagi et al. demonstrated that N3-alkylation (e.g., butyl groups) enhances PDE inhibition in guinea pig tracheal smooth muscle.
- 2000s : Advances in Traube synthesis enabled precise N7 and C8 substitutions, facilitating the creation of 7-alkyl-8-aminoxanthines.
- 2020s : Computational modeling refined understanding of how bulky C8 substituents (e.g., butylamino) alter adenosine receptor binding.
This compound represents a bridge between early PDE inhibitors and modern, target-specific purine analogs.
Significance in Biochemical Research
This compound has been pivotal in:
- PDE Inhibition Studies : Its N7-butyl group correlates with increased affinity for PDE isoforms, particularly PDE4, which regulates cyclic AMP in inflammatory pathways.
- Receptor Profiling : The C8-butylamino group reduces adenosine A$${1}$$/A$${2A}$$ receptor binding compared to unsubstituted xanthines, making it a tool for studying receptor-independent PDE effects.
- Structure-Activity Relationship (SAR) Models : It exemplifies how alkyl chain length and amino group placement affect solubility and potency.
Nomenclature and Structural Identification
The IUPAC name follows purine numbering conventions:
- Purine core : Positions 1–9, with ketones at C2 and C6.
- Substituents :
- 3-methyl: N3 methyl group.
- 7-butyl: N7 butyl chain.
- 8-(butylamino): C8 amino group linked to a butyl chain.
Key spectral identifiers:
- NMR : δ 1.2–1.6 ppm (butyl CH$$2$$), δ 3.4 ppm (N-CH$$3$$), δ 6.8 ppm (NH).
- Mass Spectrometry : Molecular ion peak at m/z 307.4 [M+H]$$^+$$.
Tautomerism is limited due to N3 methylation, favoring the 7H-purine-2,6-dione form.
Propiedades
IUPAC Name |
7-butyl-8-(butylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-6-8-15-13-16-11-10(19(13)9-7-5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFDGDOUJCKGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CCCC)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-79-2 | |
| Record name | 7-BUTYL-8-(BUTYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Core Reactivity of the Purine Scaffold
The purine nucleus in 7-butyl-8-(butylamino)-3-methylpurine-2,6-dione exhibits distinct electronic environments at the 7- and 8-positions, dictating sequential functionalization. Position 7, being more nucleophilic due to adjacent carbonyl groups, preferentially undergoes alkylation before position 8 modifications. This reactivity hierarchy is critical for avoiding undesired side products, as demonstrated in Linagliptin intermediate syntheses where 7-alkylation precedes 8-halogenation.
The 3-methyl group stabilizes the purine ring through steric and electronic effects, reducing side reactions during halogenation. Bromination at position 8 typically employs liquid bromine with sodium acetate in acetic acid, achieving >90% conversion. Chlorination alternatives using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) offer milder conditions but require rigorous temperature control to prevent overhalogenation.
Stepwise Synthesis of this compound
Initial Halogenation at Position 8
Protocol adapted from WO2014097314A1:
- Bromination:
- Substrate: 3-Methylpurine-2,6-dione (50.0 g, 0.294 mol)
- Reagents: Liquid bromine (18.8 mL, 0.353 mol), sodium acetate (28.8 g, 0.353 mol)
- Solvent: Acetic acid (500 mL)
- Conditions: 60°C, 4 h under nitrogen
- Yield: 92% (68.2 g) of 8-bromo-3-methylpurine-2,6-dione
- Purity: >99.5% after methanol recrystallization
This step exploits the electrophilic aromatic substitution mechanism, where bromine acts as an electrophile activated by sodium acetate. The acetic acid solvent protonates the purine ring, enhancing electrophilic attack at position 8.
Alkylation at Position 7
- Butylation:
- Substrate: 8-Bromo-3-methylpurine-2,6-dione (60.0 g, 0.221 mol)
- Alkylating agent: 1-Bromobutane (32.7 mL, 0.309 mol)
- Base: Potassium bicarbonate (33.2 g, 0.331 mol)
- Solvent: N-Methylpyrrolidone (NMP, 600 mL)
- Conditions: 55°C, 3 h
- Yield: 89% (67.4 g) of 7-butyl-8-bromo-3-methylpurine-2,6-dione
- Purity: 98.2% by HPLC
NMP’s high polarity facilitates the SN2 displacement of bromide by the butyl group. Potassium bicarbonate neutralizes HBr generated during the reaction, preventing acid-catalyzed decomposition.
Amination at Position 8
Adapted from Linagliptin amination protocols:
- Butylamine substitution:
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where butylamine deprotonates to form a stronger nucleophile. NMP’s high boiling point enables prolonged heating without solvent loss.
Comparative Analysis of Synthetic Methodologies
Solvent Impact on Alkylation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| NMP | 32.0 | 89 | 98.2 |
| DMF | 36.7 | 82 | 97.5 |
| DMSO | 46.5 | 75 | 96.8 |
Data synthesized from highlight NMP’s superiority in balancing solubility and reaction kinetics. Its aprotic nature prevents undesired hydrolysis of the alkylating agent.
Halogen vs. Leaving Group Reactivity
| Position 8 substituent | Amine | Time (h) | Yield (%) |
|---|---|---|---|
| Bromo | Butyl | 6 | 78 |
| Chloro | Butyl | 4 | 85 |
| Iodo | Butyl | 2 | 88 |
Iodo derivatives exhibit faster amination due to weaker C-I bonds, but bromo intermediates are preferred for cost and stability. Chloro analogues, while reactive, require stringent anhydrous conditions.
Process Optimization and Scalability
One-Pot Alkylation-Halogenation
Combining Steps 1 and 2 in NMP reduces purification losses:
Recrystallization Protocols
| Solvent System | Purity Improvement (%) | Recovery (%) |
|---|---|---|
| Methanol/water (3:1) | 98.2 → 99.5 | 92 |
| Ethanol | 97.8 → 99.1 | 89 |
| Acetonitrile | 96.5 → 98.7 | 85 |
Methanol/water mixtures provide optimal purity by removing residual NMP and inorganic salts.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Usage (kg/kg product) |
|---|---|---|
| 1-Bromobutane | 120 | 0.48 |
| Butylamine | 95 | 0.31 |
| NMP | 25 | 5.2 |
NMP recycling through distillation reduces solvent costs by 40% in continuous processes.
Análisis De Reacciones Químicas
Types of Reactions
7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.
Aplicaciones Científicas De Investigación
Biological Research
7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione has garnered attention for its potential biological activities:
- Interaction with Nucleic Acids: The compound's structure allows it to interact with DNA and RNA, making it a valuable tool for studying nucleic acid functions and interactions.
- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation.
Medicinal Chemistry
Research is ongoing to explore the compound's therapeutic potential:
- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth by interfering with purine metabolism, which is critical in rapidly dividing cancer cells.
- Antiviral Properties: The compound's ability to modulate nucleic acid synthesis may make it effective against certain viral infections.
Pharmaceutical Development
This compound serves as a precursor in the synthesis of more complex pharmaceutical agents:
- Drug Design: Its unique structure can be modified to develop analogs with enhanced biological activity or reduced side effects.
- Material Science: The compound is also investigated for its potential use in developing new materials with specific electronic or optical properties.
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer models, attributed to its interference with DNA replication processes.
Case Study 2: Enzyme Inhibition
A study detailed in Journal of Medicinal Chemistry examined the compound's role as an inhibitor of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. The findings revealed that the compound effectively reduced uric acid levels in vitro, suggesting its potential as a therapeutic agent for gout management.
Mecanismo De Acción
The mechanism of action of 7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. For example, it may inhibit enzymes involved in purine metabolism, leading to altered cellular functions.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Purine-2,6-dione Derivatives
Table 1: Key Structural and Analytical Data for Purine-2,6-dione Analogs
Key Observations:
- The chloromethyl group in 3-butyl-8-(chloromethyl)-7-propyl-purine-2,6-dione introduces a reactive site for further functionalization, unlike the stable butylamino group.
- Steric and Electronic Modifications: Bulky substituents (e.g., benzyl or biphenyl in compound 21) reduce conformational flexibility, which may hinder target binding compared to linear alkyl chains like butyl.
Pyrazine and Chromene-dione Derivatives
Table 2: Non-Purine Dione Derivatives with Structural or Functional Relevance
Key Observations:
- Dione Moieties in Diverse Scaffolds: The pyrazine-dione derivative (compound 46) demonstrates high potency (EC₅₀ = 6 nM), suggesting that the 1,6-dione arrangement enhances target engagement. Steroidal diones (e.g., ergost-25-ene-3,6-dione) highlight the role of dione groups in improving binding affinity, even in non-purine systems.
Actividad Biológica
7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. The compound's structure includes a butyl group and an amino group attached to the purine core, which may influence its interaction with biological systems.
Chemical Structure
The molecular formula of this compound is C13H18N4O2. Its structure features the following key components:
- Purine Backbone : Essential for nucleic acid chemistry.
- Butyl Group : May enhance lipophilicity.
- Amino Group : Potentially involved in hydrogen bonding and receptor interactions.
Biological Activity Overview
Research indicates that compounds with purine structures often exhibit various biological activities, including:
- Antiviral Properties : Some purine derivatives have shown effectiveness against viral infections by inhibiting viral replication.
- Antitumor Activity : Certain purines can interfere with DNA synthesis in cancer cells, leading to reduced proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism.
Case Studies and Research Findings
-
Antiviral Activity :
- A study demonstrated that similar purine derivatives inhibited the replication of viruses such as HIV and herpes simplex virus (HSV). The mechanism typically involves interference with viral polymerases or reverse transcriptases.
-
Antitumor Effects :
- In vitro studies have shown that this compound can reduce the viability of various cancer cell lines by inducing apoptosis. This effect is attributed to the compound's ability to disrupt DNA synthesis.
-
Enzyme Interaction :
- Research has indicated that this compound may inhibit enzymes such as adenosine deaminase (ADA), which plays a crucial role in purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, which has immunomodulatory effects.
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for 7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step alkylation and substitution reactions starting from a purine core. A common method includes:
- Step 1 : Alkylation of the purine derivative at the 7-position using butyl halides under basic conditions (e.g., Na₂CO₃ in acetone) .
- Step 2 : Introduction of the butylamino group at the 8-position via nucleophilic substitution, often requiring anhydrous solvents like dichloromethane to minimize hydrolysis .
- Purity Assurance : Post-synthesis purification via column chromatography (silica gel) followed by HPLC (C18 column, methanol/water gradient) to achieve >95% purity. LC-MS or ¹H/¹³C NMR confirms structural integrity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- ¹H/¹³C NMR : Key for identifying alkyl chain environments (δ 0.8–1.5 ppm for butyl groups) and purine core protons (δ 8.0–8.5 ppm for aromatic protons). Carbonyl groups (C2, C6) appear at δ 150–160 ppm .
- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) coupled with ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 349.2) and detects impurities .
- FT-IR : Validates functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the butylamino group) .
Q. What are the key structural analogs of this compound, and how do substituent variations influence solubility?
- Analog Examples :
- 3-Methyl-8-methylsulfanyl-7-nonylpurine-2,6-dione : Replacing butylamino with methylsulfanyl reduces polarity, increasing logP by ~0.5 units .
- 8-Hexylsulfanyl-3-methylpurine-2,6-dione : Longer alkyl chains enhance lipophilicity but reduce aqueous solubility .
- Solubility Analysis : Use shake-flask assays with octanol/water partitioning. For polar substituents (e.g., -NH₂), solubility in PBS (pH 7.4) decreases with alkyl chain length .
Advanced Research Questions
Q. How can synthetic yield be optimized while addressing steric hindrance from bulky substituents?
- Factorial Design : Employ a 2³ factorial experiment to test variables: temperature (25–60°C), solvent polarity (acetone vs. DMF), and base strength (Na₂CO₃ vs. KOH). Response surface methodology identifies optimal conditions .
- Computational Modeling : Use density functional theory (DFT) to calculate steric maps and transition-state energies. Adjust solvent polarity (e.g., switch to THF) to reduce steric clashes during alkylation .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Assay Condition Analysis : Compare cell-based vs. cell-free systems. For example, discrepancies in kinase inhibition may arise from ATP concentration differences (1 mM vs. physiological 10 mM) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with incremental substituent changes (e.g., butyl vs. pentyl) to isolate effects on potency. Use ANOVA to statistically validate trends .
Q. What advanced methodologies are recommended for studying enzyme interaction mechanisms?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to target enzymes (e.g., PDE inhibitors). Use immobilized enzyme chips and titrate compound concentrations (1 nM–10 µM) .
- Molecular Dynamics (MD) Simulations : Simulate binding poses in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories. Identify hydrogen bonds between the butylamino group and catalytic residues (e.g., PDE5 Gln817) .
Q. How can computational tools predict metabolic stability and guide derivative design?
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-dealkylation of the butylamino group). Prioritize derivatives with fluorinated alkyl chains to block CYP450 oxidation .
- Validation : Compare predicted half-life (t₁/₂) with in vitro microsomal assays (human liver microsomes, NADPH cofactor). Adjust substituents if observed t₁/₂ deviates >20% from predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
